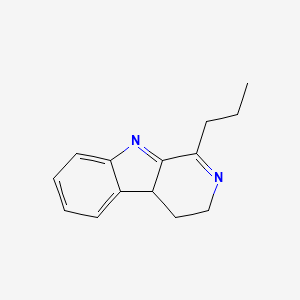
1-Propyl-4,4a-dihydro-3H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-4,4a-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a tricyclic structure that includes a pyridine-fused indole framework. Beta-carbolines are found in various natural sources, including plants, marine organisms, and mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4,4a-dihydro-3H-beta-carboline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline scaffold . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes .
Industrial Production Methods
Industrial production of beta-carbolines often involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-4,4a-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro-beta-carboline to its fully aromatic beta-carboline form.
Reduction: Reduction reactions can further saturate the compound, leading to tetrahydro-beta-carboline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the beta-carboline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include fully aromatic beta-carbolines, tetrahydro-beta-carbolines, and various substituted beta-carboline derivatives .
Scientific Research Applications
1-Propyl-4,4a-dihydro-3H-beta-carboline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propyl-4,4a-dihydro-3H-beta-carboline involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function.
Enzyme Inhibition: It acts as an inhibitor of enzymes such as tyrosine kinase and acetylcholinesterase, which are involved in signaling pathways and neurotransmission.
Receptor Binding: The compound exhibits affinity for neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits for neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Harmane: Another beta-carboline with similar biological activities but different substitution patterns.
Harmine: Known for its potent inhibitory effects on tyrosine kinase and its use in traditional medicine.
Harmaline: Exhibits sedative and anti-parasitic properties.
Uniqueness
1-Propyl-4,4a-dihydro-3H-beta-carboline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its propyl group and dihydro structure differentiate it from other beta-carbolines, potentially offering distinct pharmacological properties .
Properties
CAS No. |
88661-53-4 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-propyl-4,4a-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H16N2/c1-2-5-13-14-11(8-9-15-13)10-6-3-4-7-12(10)16-14/h3-4,6-7,11H,2,5,8-9H2,1H3 |
InChI Key |
WICICRJMULAJAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NCCC2C1=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


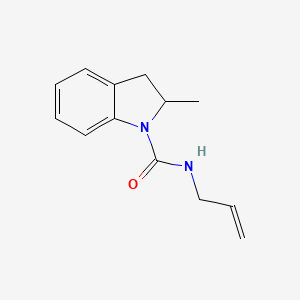
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
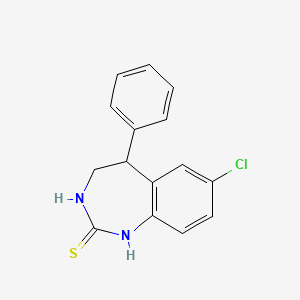
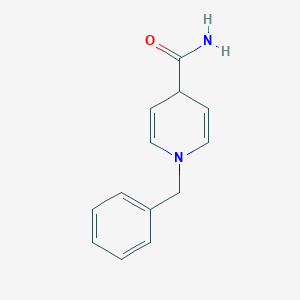
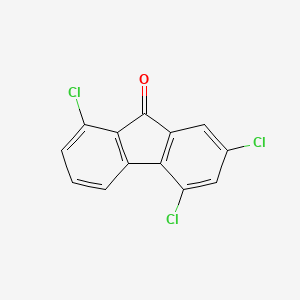
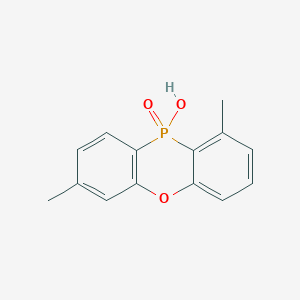
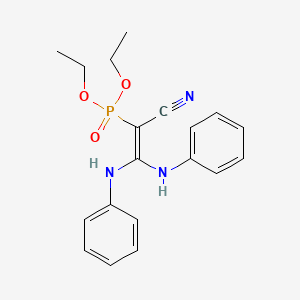
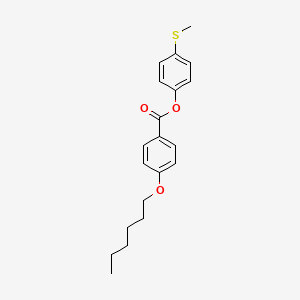
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
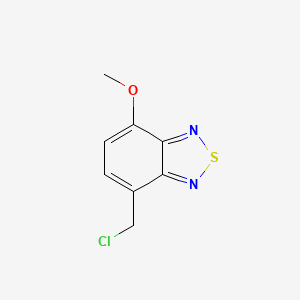

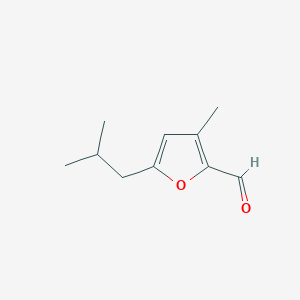
![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
